

biological activity of 2-Amino-4-nitrophenol derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-nitrophenol

Cat. No.: B125904

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Fungicidal Activity

Derivatives of **2-Amino-4-nitrophenol** have demonstrated notable fungicidal properties against a range of phytopathogenic fungi. The substitution of the hydrogen atom in the amino group with different organic radicals has been shown to enhance this activity.^{[1][2]}

Comparative Fungicidal Activity Data

The following table summarizes the fungicidal activity of **2-Amino-4-nitrophenol** and two of its derivatives, N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide. The data represents the percentage of fungal growth suppression.

Compound	Concentration (mg/L)	Rhizoctonia solani	Bipolaris sorokiniana	Sclerotinia sclerotiorum	Venturia inaequalis
2-Amino-4-nitrophenol	100	45%	35%	40%	30%
N-(2-hydroxy-5-nitrophenyl)formamide	100	60%	55%	42%	33%
N-(2-hydroxy-5-nitrophenyl)acetamide	100	50%	48%	55%	45%

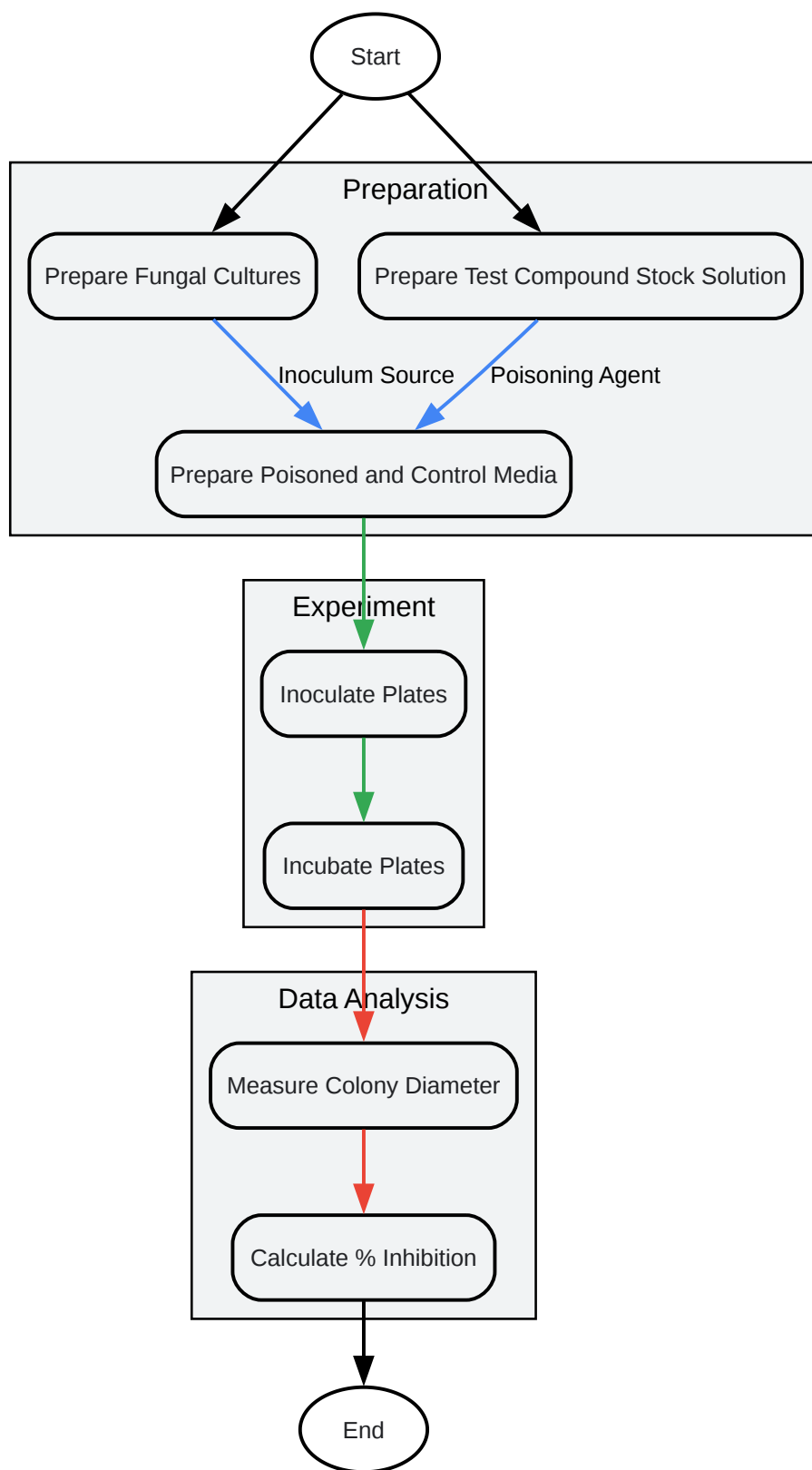
Data extracted from a study on the fungicidal properties of **2-Amino-4-nitrophenol** and its derivatives.[\[1\]](#)[\[2\]](#)

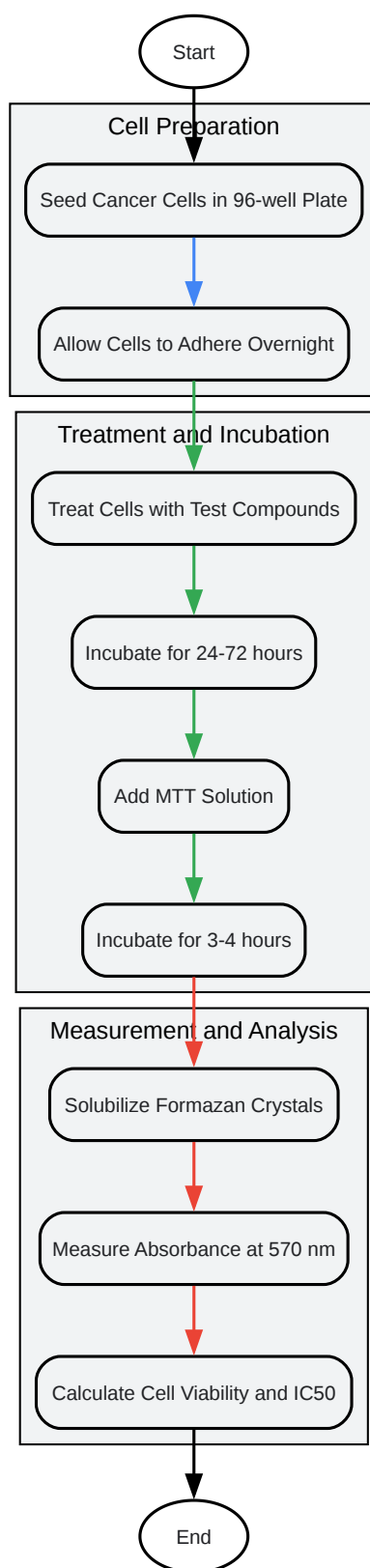
Experimental Protocol: Poisoned Food Technique

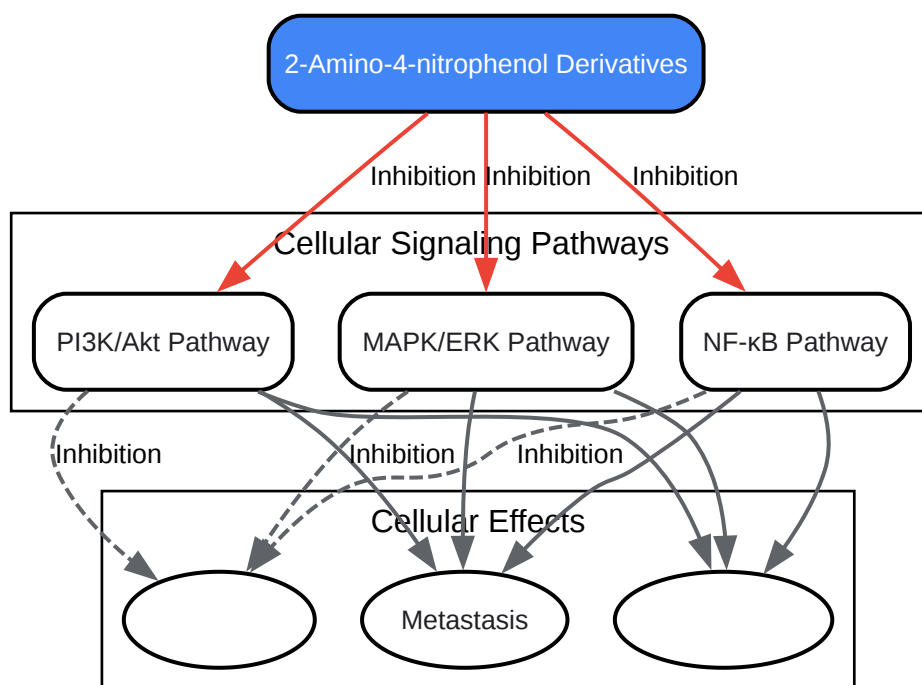
The poisoned food technique is a common method for evaluating the antifungal activity of compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

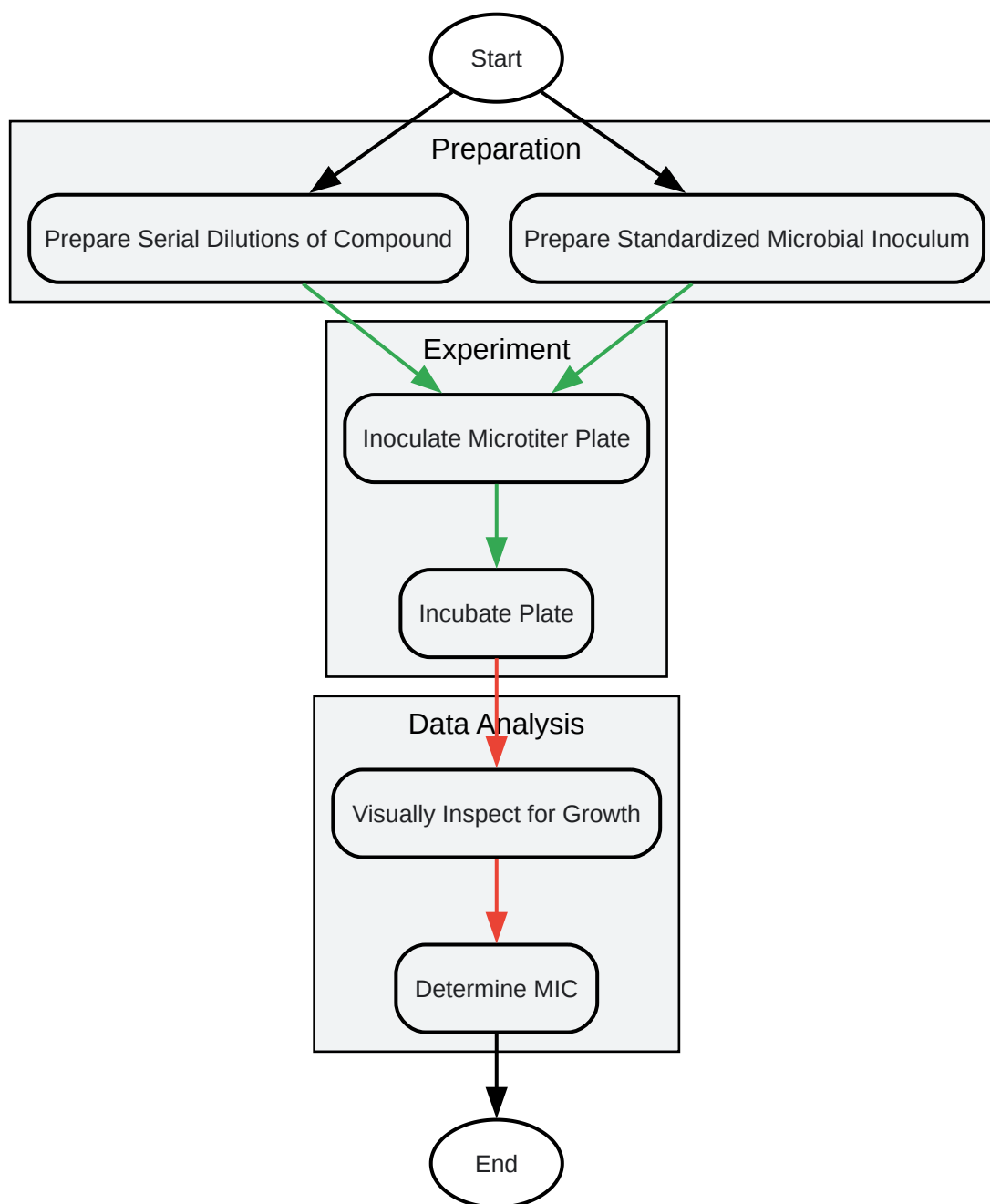
- **Preparation of Fungal Cultures:** The test fungi (*Rhizoctonia solani*, *Bipolaris sorokiniana*, *Sclerotinia sclerotiorum*, and *Venturia inaequalis*) are sub-cultured on a suitable medium like Potato Dextrose Agar (PDA) and incubated to obtain actively growing colonies.
- **Preparation of Test Compound Stock Solution:** The **2-Amino-4-nitrophenol** derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of a known concentration.
- **Preparation of Poisoned Medium:** The stock solution of the test compound is added to the molten PDA medium at a desired final concentration. The medium is then poured into sterile Petri plates and allowed to solidify. Control plates are prepared with the solvent alone.

- **Inoculation:** A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the periphery of an actively growing fungal culture and placed at the center of the poisoned and control agar plates.
- **Incubation:** The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 7 days).
- **Data Collection:** The diameter of the fungal colony is measured in both the control and treated plates.
- **Calculation of Inhibition:** The percentage of mycelial growth inhibition is calculated using the formula: $\% \text{ Inhibition} = [(dc - dt) / dc] * 100$ where, dc = average diameter of the fungal colony in the control plate and dt = average diameter of the fungal colony in the treated plate.









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